molecular formula C5H6F2N2O B6619679 [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol CAS No. 2382910-02-1

[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol

Cat. No. B6619679
CAS RN: 2382910-02-1
M. Wt: 148.11 g/mol
InChI Key: VEJAENTZNHCFMN-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1H-pyrazol-5-ylmethanol (DFMP) is an organic compound that has recently been studied for its potential applications in various scientific and medical research. It is a derivative of pyrazole, a five-membered aromatic heterocyclic compound containing three nitrogen atoms. DFMP is a colorless, volatile liquid with a boiling point of 127 °C, and is soluble in water and methanol. It is a highly reactive compound with strong acidic properties and is used in the synthesis of other compounds, such as the fluoroalkylation of amines and alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, such as those synthesized by condensing chalcones and isoniazid, show significant antimicrobial activity. These derivatives, including those with a methoxy group, demonstrate efficacy comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Eco-friendly Synthesis of Methanol

A study by Ribeiro, Martins, and Pombeiro (2017) highlights the eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst. This innovative process provides a green chemistry approach to producing methanol (Ribeiro et al., 2017).

Cytotoxicity Studies

Research on the synthesis of polysubstituted methanones revealed that certain compounds with specific aromatic groups exhibit significant cytotoxicity in human leukocytes at high concentrations. This study underlines the potential of these compounds in medical research and therapy (Bonacorso et al., 2016).

Supramolecular Chemistry

The formation of a triple-strand helical supramolecular complex involving ruthenium and copper was demonstrated using pyrazole derivatives. This research contributes to the understanding of molecular interactions and complex formation in chemistry (Lam et al., 1997).

Crystal Synthesis and Characterization

The synthesis and characterization of single crystals like 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol have been conducted for their applications in the pharmaceutical and agrochemical industries. The study of these crystals' stability and properties is crucial for their practical applications (Vyas et al., 2012).

Liquid-Liquid Extraction of Metal Ions

Research on bidentate pyrazole ligands has demonstrated their effectiveness in extracting metal ions like iron and cadmium from aqueous solutions. This study provides insights into potential applications in environmental and analytical chemistry (Lamsayah et al., 2015).

properties

IUPAC Name

[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c6-5(7)4-1-3(2-10)8-9-4/h1,5,10H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJAENTZNHCFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Difluoromethyl)-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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